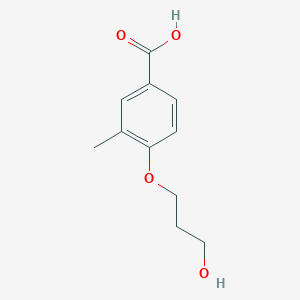

4-(3-Hydroxypropoxy)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-(3-hydroxypropoxy)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-8-7-9(11(13)14)3-4-10(8)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQBHUNKAPLXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-(3-hydroxypropoxy)-3-methylbenzoic acid typically involves:

- Starting from a suitably substituted benzoic acid or its ester derivative.

- Introduction of the hydroxypropoxy substituent via nucleophilic substitution or etherification.

- Protection/deprotection steps if necessary to manage reactive functional groups.

- Purification and isolation of the final acid.

Preparation of the Core Benzoic Acid Derivative

A common precursor is 3-methyl-4-hydroxybenzoic acid or its ester. This compound can be synthesized or sourced commercially. The hydroxy group at the 4-position allows for subsequent etherification to introduce the 3-hydroxypropoxy side chain.

Example Preparation of 3-methyl-4-hydroxybenzoic acid:

- Hydroxylation of 3-methylbenzoic acid derivatives.

- Alternatively, selective demethylation of 3-methyl-4-methoxybenzoic acid using reagents such as boron tribromide.

Introduction of the 3-Hydroxypropoxy Side Chain

The hydroxypropoxy substituent can be introduced by alkylation of the phenolic hydroxyl group with a 3-halo-1-propanol derivative (e.g., 3-chloropropanol or 3-bromopropanol) under basic conditions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | 3-halo-1-propanol, base (e.g., K2CO3, NaH) | Solvent: acetone, DMF, or DMSO |

| Temperature | 50–80 °C | Reaction time: several hours |

| Work-up | Acidification and extraction | Purification by recrystallization or chromatography |

This nucleophilic substitution results in the formation of the ether linkage between the phenolic oxygen and the propoxy chain bearing the terminal hydroxy group.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Starting material prep | Commercial or synthesized 3-methyl-4-hydroxybenzoic acid or ester | Core benzoic acid derivative |

| 2 | Etherification | 3-halo-1-propanol, base (K2CO3, NaH), solvent (acetone/DMF), 50–80 °C | This compound or ester |

| 3 | Purification | Acidification, extraction, recrystallization or chromatography | Pure target compound |

| 4 | Optional protection | Acetylation with acetic anhydride (if needed) | Protected hydroxy groups for further reactions |

| 5 | Optional catalytic steps | Pd/C hydrogenolysis, demethylation, hydrolysis | Functional group modifications as required |

Research Findings and Considerations

The aqueous catalytic hydrogenolysis method using palladium on carbon facilitates clean conversion of protected intermediates to hydroxy derivatives, minimizing side reactions and simplifying work-up.

Etherification reactions with 3-halo-1-propanol require careful control of base and solvent to avoid side reactions such as elimination or over-alkylation.

The presence of the methyl group at the 3-position can influence reactivity and regioselectivity, necessitating optimization of reaction conditions.

Purity assessment via HPLC and crystallization techniques is essential to ensure the absence of positional isomers and impurities.

The use of strong mineral acids for acidification post-reaction aids in efficient precipitation and isolation of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a corresponding alcohol.

Substitution: The hydroxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-carboxypropoxy)-3-methyl-benzoic acid.

Reduction: Formation of 4-(3-hydroxypropyl)-3-methyl-benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

4-(3-Hydroxypropoxy)-3-methylbenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to be modified into various derivatives that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound have been explored for their potential use as anti-inflammatory agents and in the development of drug delivery systems due to their favorable solubility characteristics .

2. Case Study: Anti-Inflammatory Agents

Research has demonstrated that modifications of this compound can yield compounds with enhanced anti-inflammatory properties. A study published in a peer-reviewed journal reported on a series of synthesized derivatives that exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions like arthritis .

Material Science Applications

1. Polymer Chemistry

In materials science, this compound is utilized in the synthesis of polymers. Its hydroxyl group can participate in polycondensation reactions, leading to the formation of polyesters and other polymeric materials. These polymers can be engineered for specific mechanical and thermal properties, making them suitable for applications in coatings, adhesives, and composites .

2. Case Study: Biodegradable Polymers

A notable application is found in the development of biodegradable polymers. Researchers have successfully integrated this compound into polymer matrices to enhance biodegradability while maintaining mechanical integrity. This approach is particularly relevant for packaging materials aimed at reducing environmental impact .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its role as a biochemical reagent in enzyme inhibition studies. Its ability to interact with specific enzymes makes it useful for probing enzyme mechanisms and identifying potential inhibitors that could serve as leads for new drug candidates .

2. Case Study: Metabolic Pathways

In metabolic studies, this compound has been shown to act as a metabolite in human serum, providing insights into metabolic pathways involving benzoic acid derivatives. Understanding these pathways can aid in the assessment of drug metabolism and toxicity .

Data Tables

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-(3-Hydroxypropoxy)-3-methylbenzoic acid with related compounds:

Key Observations:

- Hydrophilicity : The hydroxypropoxy group in the target compound improves water solubility compared to methoxy or isopropoxy analogs .

- Reactivity : The free hydroxyl and carboxylic acid groups enable versatile derivatization, such as esterification (e.g., ethyl ester in ) or conjugation with pharmacophores.

- Steric Effects : Bulkier substituents (e.g., isopropoxy) reduce reaction rates in nucleophilic substitutions compared to hydroxypropoxy .

Stability and Functional Group Interactions

The hydroxyl group in the hydroxypropoxy chain participates in intramolecular hydrogen bonding with the carboxylic acid group, stabilizing the molecule in polar solvents. This contrasts with 4-Isopropoxy-3-methylbenzoic acid, where the lack of a hydroxyl group reduces such interactions, leading to lower melting points .

Biological Activity

4-(3-Hydroxypropoxy)-3-methylbenzoic acid is an organic compound classified as a benzoic acid derivative. Its molecular structure includes a hydroxypropoxy group and a methyl group attached to the benzene ring, which contributes to its unique chemical and biological properties. This compound has garnered interest due to its potential therapeutic applications and biological activities.

- IUPAC Name : this compound

- CAS Number : 1273745-67-7

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylbenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. This reaction is conducted under reflux conditions to facilitate the formation of the hydroxypropoxy group, followed by purification through recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways. The hydroxypropoxy group allows for hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. The compound has been investigated for several biological effects, including:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Antioxidant Activity : The presence of hydroxyl groups in its structure may confer antioxidant properties, which can protect cells from oxidative stress .

Research Findings

Recent studies have explored the compound's effects on cell lines and animal models, indicating potential therapeutic applications:

- Cell Cycle Inhibition : Similar compounds have demonstrated the ability to inhibit cell cycle progression in cancer cell lines, suggesting that this compound may exhibit similar properties .

- In vitro Studies : Research has shown that derivatives of benzoic acids can modulate various biochemical pathways, leading to therapeutic effects in conditions like cancer and inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-(3-Hydroxypropoxy)benzoic acid | Hydroxypropoxy group | Anti-inflammatory, potential antioxidant |

| 4-Hydroxybenzoic acid | Hydroxyl group only | Antioxidant, antimicrobial |

| 4-Methoxy-2-methylphenylmethanol | Methoxy and methyl groups | Enzyme inhibition |

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that treatment with this compound resulted in reduced markers of inflammation compared to control groups. This suggests a potential role for this compound in managing inflammatory diseases.

In vitro Cell Line Studies

In vitro studies using HeLa cells indicated that treatment with this compound led to significant alterations in cell viability and proliferation rates. These findings support further exploration into its use as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic pathways for 4-(3-Hydroxypropoxy)-3-methylbenzoic acid, and what key reagents are involved?

Answer: The synthesis typically involves two primary steps:

Etherification : Reacting 3-methyl-4-hydroxybenzoic acid with 3-hydroxypropyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at 110°C for 12 hours to introduce the hydroxypropoxy group .

Deprotection/Hydrolysis : Using 48% HBr in acetic acid under reflux (4 hours) to remove protective groups and yield the final carboxylic acid .

Q. Key reagents :

- Base : Potassium carbonate for deprotonation.

- Alkylating agent : 3-Hydroxypropyl bromide.

- Solvent : DMF for solubility enhancement.

Q. Table 1. Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Etherification | K₂CO₃, DMF, 110°C, 12h | Introduce hydroxypropoxy group | |

| Deprotection | 48% HBr in AcOH, reflux, 4h | Carboxylic acid formation |

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H NMR : Identifies aromatic protons (δ 7.77–6.82) and substituents like the hydroxypropoxy (δ 3.5–4.0 ppm) and methyl groups (δ 2.35 ppm) .

- IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and ether linkages (C-O, ~1250 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., calculated for C₁₁H₁₄O₅: 226.0841) .

- HPLC : Assesses purity (>95% via UV detection at 254 nm) for biological applications .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Answer:

- Stoichiometry control : Use 1.1 equivalents of alkylating agent to prevent over-alkylation.

- Temperature modulation : Maintain 50–60°C during etherification to enhance selectivity .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Monitoring : Terminate reactions via TLC or HPLC at 85–90% conversion to reduce side products .

Q. Critical factors :

- Moisture-free conditions to avoid hydrolysis of intermediates.

- Slow addition of alkylating agents to control exothermic reactions.

Q. How should discrepancies in reported biological activities (e.g., enzyme inhibition) be resolved?

Answer:

- Purity standardization : Use HPLC-purified compound (≥98%) to exclude impurities affecting activity .

- Assay consistency : Control pH (e.g., phosphate buffer, pH 7.4), temperature (25°C), and enzyme concentration .

- Structural validation : Compare activity of derivatives (e.g., methyl vs. methoxy analogs) to isolate functional group contributions .

Example : Inconsistent IC₅₀ values may arise from variations in assay protocols. Reproducing studies under identical conditions with positive controls (e.g., known inhibitors) clarifies structural-activity relationships .

Q. What are the optimal storage conditions to ensure compound stability?

Answer:

- Storage : Airtight containers under nitrogen at 2–8°C, protected from light and moisture .

- Incompatibilities : Avoid strong acids/oxidizers (risk of decarboxylation) and elevated temperatures (>40°C) .

- Stability monitoring : Use differential scanning calorimetry (DSC) to detect thermal degradation .

Q. How can regioselectivity challenges during etherification be addressed?

Answer:

- Protective groups : Temporarily protect the carboxylic acid with methyl esters to direct alkylation to the phenolic oxygen .

- Solvent effects : Use DMSO to stabilize transition states favoring para-substitution .

- Computational modeling : Predict reactive sites via DFT calculations to guide experimental design .

Q. What strategies validate the compound’s role in polymer or material science applications?

Answer:

- Functional group analysis : FTIR and XPS confirm covalent incorporation into polymers (e.g., ester/ether linkages) .

- Thermal stability : TGA evaluates decomposition profiles (e.g., stability up to 200°C) for material suitability .

- Solubility studies : Test in polar (water, ethanol) and non-polar (toluene) solvents to guide formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.